4,5-Dichloro-2-(methylsulfanyl)pyrimidine
Overview
Description
“4,5-Dichloro-2-(methylsulfanyl)pyrimidine” is a chemical compound with the molecular formula C5H4Cl2N2S . It is a pyrimidine derivative, which is a class of compounds that are widely studied due to their prevalence in nature and their wide spectrum of biological activity .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “this compound”, often involves reactions with o-aminopyrimidine aldehydes and o-aminopyrimidine ketones . These compounds serve as convenient synthons for obtaining fused pyrimidines . For instance, the synthesis of 4-chloro-6-dialkylaminopyrimidine-5-carbaldehydes involves the lithiation of 4,6-dichloro-2-(methylsulfanyl)pyrimidine at position 5 using lithium diisopropylamide, followed by treatment with tertiary formamides .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The pyrimidine ring is substituted at positions 4 and 5 with chlorine atoms and at position 2 with a methylsulfanyl group .Chemical Reactions Analysis
Pyrimidines, including “this compound”, are π-deficient heterocycles. Both nitrogen atoms of the pyrimidine ring have a strong electron-withdrawing effect, which results in the pyrimidine positions 2, 4, and 6 adjacent to the nitrogen experiencing a deficit of π-electrons .Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 195.07 g/mol .Scientific Research Applications
Synthesis and Reactions
4,5-Dichloro-2-(methylsulfanyl)pyrimidine is utilized in the synthesis of various compounds. For instance, Briel, Franz, and Dobner (2002) describe the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its reactions with various alkylants, leading to the formation of thieno[2,3-d]pyrimidines and amino-substituted pyrimidines (Briel, Franz, & Dobner, 2002).
Synthesis of Pyrimidine Derivatives
Kobayashi, Yamasaki, Hiyoshi, and Umezu (2019) developed a method for preparing 7-(het)aryl[1,4]oxathiino[2,3-d]pyrimidine derivatives starting from 4,6-dichloro-2-(methylsulfanyl)pyrimidine. This method involves a two-step sequence and has been instrumental in creating new heterocyclic systems that could potentially have biological interest (Kobayashi et al., 2019).
Crystallographic Studies
Glidewell, Low, Marchal, and Quesada (2003) explored the crystallography of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one. They reported on the polymorphic forms of this compound and detailed the hydrogen bond interactions and ring formations, providing insights into its structural properties (Glidewell et al., 2003).
Chemoselective Reactions
Baiazitov, Du, Lee, Hwang, Almstead, and Moon (2013) described chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines. Their study sheds light on the selective displacement reactions and proposed steric-driven selectivity explanations, offering valuable information for chemical synthesis (Baiazitov et al., 2013).
Spectroscopic Analysis
Murthy, Valverde, Suneetha, Armaković, Armaković, Rani, and Naidu (2019) conducted an analysis of the structural and spectroscopic signatures of synthesized 4,6-dichloro-2-(methylsulfonyl)pyrimidine. Their work focused on its potential as a nonlinear optical material, utilizing various spectroscopic techniques and computational analyses to understand its molecular and electronic structure (Murthy et al., 2019).
Applications in Fluorescence and Solid-State Properties
Yokota, Hagimori, Mizuyama, Nishimura, Fujito, Shigemitsu, and Tominaga (2012) synthesized new fluorescent compounds including benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides from heterocyclic ketene dithioacetals. They evaluated the absorption and emission properties of these compounds, demonstrating their potential in fluorescence applications (Yokota et al., 2012).
Mechanism of Action
While the specific mechanism of action for “4,5-Dichloro-2-(methylsulfanyl)pyrimidine” is not mentioned in the search results, pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
The compound is classified as an Eye Irritant (category 2), Skin Irritant (category 2), and Specific Target Organ Toxicity - Single Exposure (category 3). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
4,5-dichloro-2-methylsulfanylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2S/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATIYCWFOYRIEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558262 | |
Record name | 4,5-Dichloro-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90558262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99469-85-9 | |
Record name | 4,5-Dichloro-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90558262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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